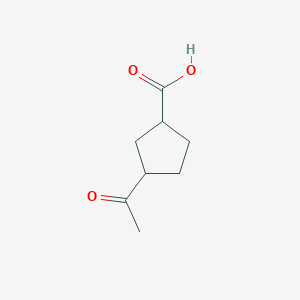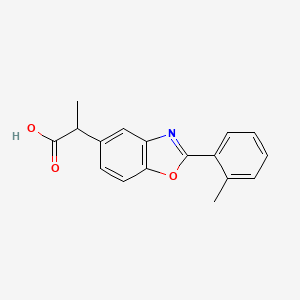![molecular formula C25H38N2O B13954940 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-49-0](/img/structure/B13954940.png)
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is an organic compound with the molecular formula C21H32N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a heptyloxyphenyl group and an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine typically involves the reaction of 4-(heptyloxy)benzaldehyde with octylamine and a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Wirkmechanismus
The mechanism of action of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context. In the case of its anti-inflammatory activity, it may involve the repression of MAPK/NF-κB signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Heptyloxy)phenyl isocyanate: Similar in structure but with an isocyanate group instead of a pyrimidine ring.
3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole: Another compound with a heptyloxyphenyl group but with a triazole ring instead of a pyrimidine ring.
Uniqueness
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is unique due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
57202-49-0 |
|---|---|
Molekularformel |
C25H38N2O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-(4-heptoxyphenyl)-5-octylpyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-10-12-14-22-20-26-25(27-21-22)23-15-17-24(18-16-23)28-19-13-11-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
InChI-Schlüssel |
URHKQYKCNSLHHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


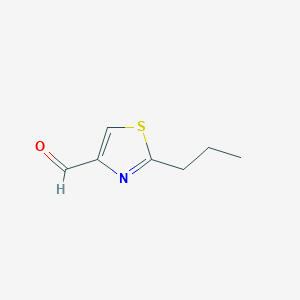
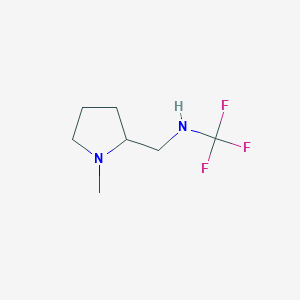
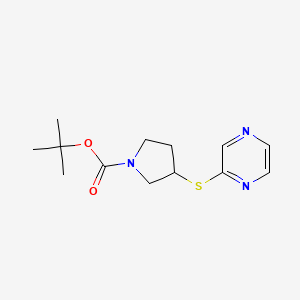
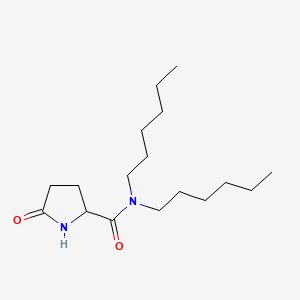
![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)
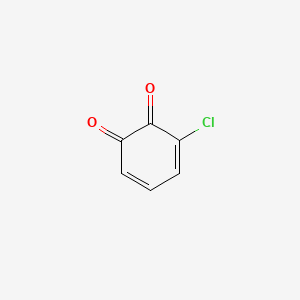
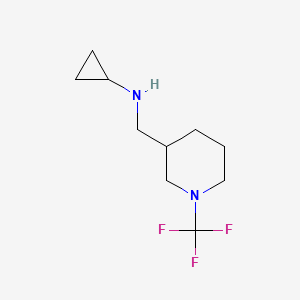
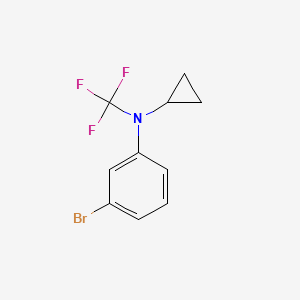
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
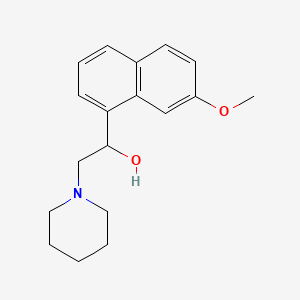
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)

